2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde
Description
Properties
IUPAC Name |
6-(4-propan-2-yloxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(2)18-14-6-4-13(5-7-14)15-8-3-12(10-17)9-16-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXDCHSLQWYWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dichloropyridine and 4-(1-methylethoxy)benzaldehyde.
Substitution Reaction: The phenyl ring is introduced through a substitution reaction, where the methylethoxy group is attached to the 4-position of the phenyl ring.
Formylation: The carboxaldehyde group is introduced at the 5-position of the pyridine ring through a formylation reaction, typically using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carboxaldehyde group is converted to a carboxylic acid.
Reduction: Reduction reactions can convert the carboxaldehyde group to a primary alcohol.
Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxylic acid.
Reduction: 2-(4-(1-Methylethoxy)phenyl)pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly those with biological activity.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies are exploring its potential to inhibit cancer cell growth through specific molecular interactions.
Medicine
- Drug Development : The compound is investigated for its role in designing novel therapeutic agents, particularly targeting specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. |
| Study B | Anticancer Properties | Showed inhibition of tumor growth in vitro, indicating mechanisms that warrant further investigation for cancer therapy applications. |
| Study C | Drug Development | Highlighted the compound's ability to modulate enzyme activity, paving the way for its use in targeted drug design. |
Mechanism of Action
The mechanism of action of 2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Note: Data for the target compound are inferred based on structural analogs.
- Melting Points: Pyridine derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit higher melting points (268–287°C) due to enhanced dipole interactions and crystallinity . The isopropoxy group’s steric bulk may reduce melting points compared to smaller substituents.
- Retention Behavior: The (4-chlorophenyl)[4-(1-methylethoxy)phenyl]methanone in shows an Rf of 0.85, suggesting moderate polarity influenced by the isopropoxy group.
Spectroscopic Signatures
- 1H NMR: Aromatic protons adjacent to the isopropoxy group would resonate at δ ~6.8–7.5 ppm, similar to analogs in . The aldehyde proton is expected at δ ~9.8–10.2 ppm, distinct from ketones (δ ~2.5–3.5 ppm for carbonyl protons in methanones) .
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ would confirm the aldehyde C=O stretch, differing from carboximidamide C=N stretches (~1650 cm⁻¹) in .
Biological Activity
2-(4-(1-Methylethoxy)phenyl)pyridine-5-carboxaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by its unique structure, which includes a pyridine ring and an aldehyde functional group. Its synthesis often involves various chemical transformations, including oxidation and reduction processes. The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been investigated for its effectiveness against various pathogens, with notable findings including:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, indicating potent antibacterial properties .
- Biofilm Inhibition : It was found to effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer research:
- Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme activity involved in cancer progression. It has been linked to the inhibition of the ERK5 signaling pathway, which plays a crucial role in cell proliferation and survival .
- Cell Viability Assays : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted to assess the antimicrobial properties of derivatives of this compound. Results showed that certain derivatives exhibited enhanced activity compared to the parent compound, indicating potential for further optimization .
- Anticancer Research : Research focused on the effects of this compound on cancer cell lines revealed significant cytotoxicity at specific concentrations, with ongoing investigations into its mechanism of action and potential therapeutic applications .
The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors. This interaction leads to modulation of signaling pathways critical for microbial growth and cancer cell proliferation. The precise molecular targets are still under investigation but are believed to include:
- Enzymes involved in metabolic pathways.
- Receptors associated with cell signaling.
Data Summary
| Biological Activity | Measurement | Findings |
|---|---|---|
| Antimicrobial Efficacy | MIC (μg/mL) | 0.22 - 0.25 against Staphylococcus spp. |
| Biofilm Inhibition | % Reduction | Superior to Ciprofloxacin |
| Anticancer Activity | Cell Viability | Significant reduction in cancer cell lines |
Q & A
Q. What computational tools are best for predicting the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with PyRx GUI and MD simulations (GROMACS) to model binding poses and stability in active sites (e.g., cytochrome P450) .
Troubleshooting and Optimization
Q. How to address low reproducibility in Suzuki coupling yields?
- Methodological Answer : Ensure anhydrous conditions (molecular sieves) and degas solvents with N₂. Monitor Pd catalyst activity via ICP-MS; replace if Pd leaching exceeds 5% .
Q. What analytical methods detect trace impurities from synthetic intermediates?
- Methodological Answer : LC-MS/MS (MRM mode) with a limit of detection (LOD) of 0.1% for brominated byproducts (m/z 259.1 → 181.0) .
Biological and Functional Studies
Q. How to assess the compound’s role in inhibiting enzymatic activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., acetylcholinesterase) using Ellman’s reagent. Compare IC₅₀ values with structural analogs to establish SAR .
Q. What in vitro models are suitable for studying its cytotoxicity?
- Methodological Answer : Use MTT assays on HEK-293 and HepG2 cell lines. Pre-treat with aldehyde dehydrogenase inhibitors (e.g., disulfiram) to block metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
